molecular formula C12H9ClO2 B6258156 2-(3-chloronaphthalen-2-yl)acetic acid CAS No. 858460-30-7

2-(3-chloronaphthalen-2-yl)acetic acid

Cat. No.: B6258156
CAS No.: 858460-30-7
M. Wt: 220.7
InChI Key:
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Description

2-(3-chloronaphthalen-2-yl)acetic acid is an organic compound with the molecular formula C12H9ClO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a chlorine atom substituted at the 3-position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloronaphthalen-2-yl)acetic acid typically involves the chlorination of naphthalene followed by a series of reactions to introduce the acetic acid moiety. One common method involves the Friedel-Crafts acylation of 3-chloronaphthalene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloronaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

2-(3-chloronaphthalen-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chloronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloronaphthalen-1-yl)acetic acid
  • 2-(2-chloronaphthalen-1-yl)acetic acid
  • 2-(4-chloronaphthalen-2-yl)acetic acid

Uniqueness

2-(3-chloronaphthalen-2-yl)acetic acid is unique due to the specific position of the chlorine atom and the acetic acid moiety on the naphthalene ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

858460-30-7

Molecular Formula

C12H9ClO2

Molecular Weight

220.7

Purity

95

Origin of Product

United States

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